molecular formula C7H11ClN4O2 B1430692 methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1461715-73-0

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B1430692
CAS No.: 1461715-73-0
M. Wt: 218.64 g/mol
InChI Key: UFXUHRFNUMHUPF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service number 1461715-73-0 and possesses the molecular formula C₇H₁₁ClN₄O₂. The compound has a molecular weight of 218.64 grams per mole, distinguishing it from its free base counterpart which has the molecular weight of 182.18 grams per mole and the Chemical Abstracts Service number 1461869-47-5. The European Community number 832-926-3 provides additional regulatory identification for this compound.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the standard International Union of Pure and Applied Chemistry name being methyl 1-(azetidin-3-yl)triazole-4-carboxylate hydrochloride. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as COC(=O)C1=CN(N=N1)C2CNC2.Cl, which clearly delineates the connectivity between the azetidine ring, triazole core, and methyl carboxylate functionality.

Property Value
Chemical Abstracts Service Number 1461715-73-0
Molecular Formula C₇H₁₁ClN₄O₂
Molecular Weight 218.64 g/mol
European Community Number 832-926-3
Standard International Union of Pure and Applied Chemistry Name methyl 1-(azetidin-3-yl)triazole-4-carboxylate hydrochloride

The structural architecture encompasses a four-membered azetidine ring connected through a methylene bridge to the nitrogen-1 position of a 1,2,3-triazole ring system. The triazole ring bears a methyl carboxylate substituent at the carbon-4 position, creating a multifunctional molecular framework. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base, making it more suitable for pharmaceutical applications and biological studies.

Historical Development in Heterocyclic Chemistry

The historical foundation of this compound traces back to the independent development of its constituent heterocyclic systems. The 1,2,3-triazole scaffold was first synthesized in 1910 by German chemists Otto Dimroth and Gustav Fester, who achieved this breakthrough by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This pioneering work established the fundamental chemistry of triazole systems and laid the groundwork for subsequent developments in triazole-based pharmaceuticals.

The triazole nomenclature itself was coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. Following this initial discovery, triazole chemistry evolved gradually and gained significant momentum with the establishment of facile synthetic techniques and the recognition of versatile interactions with biological systems. A major milestone occurred in 1944 with the discovery of antifungal activities of azole derivatives, which led to the development of important therapeutic agents including fluconazole, itraconazole, voriconazole, and posaconazole.

The development of azetidine chemistry followed a parallel but distinct trajectory. Azetidines represent the smallest stable azacycle used in medicinal chemistry, featuring polar, rigid four-membered rings that are distinguished from their neutral small ring counterparts by their basic nitrogen atom. Despite the prevalence of larger cyclic amine homologues such as pyrrolidine and piperidine, azetidines feature in only nine approved drugs, primarily due to their challenging synthesis. Nevertheless, the increasing number of synthetic methods to form and append azetidines to molecules has given them significant prominence in drug discovery in recent years.

Historical Milestone Year Significance
Triazole nomenclature coined by Bladin 1885 First systematic naming of triazole compounds
First synthesis of 1H-1,2,3-triazole 1910 Established fundamental triazole chemistry
Discovery of azole antifungal activity 1944 Led to development of therapeutic triazole drugs
Recognition of azetidine pharmaceutical potential Modern era Increased focus on azetidine-containing drugs

The convergence of triazole and azetidine chemistry in hybrid molecules represents a modern approach to drug design that emerged from the recognition that combining distinct pharmacophores can yield compounds with enhanced biological properties. This hybridization strategy has become particularly important in addressing the challenges posed by multidrug-resistant pathogens and the need for compounds with improved selectivity and reduced adverse effects.

Significance of Azetidine-Triazole Hybrid Architectures

The combination of azetidine and triazole moieties in a single molecular framework creates hybrid architectures with unique pharmacological advantages that surpass the individual contributions of each component. The 1,2,3-triazole ring system is recognized as a privileged scaffold in medicinal chemistry, functioning as a bioisostere for imidazoles and various carboxylic acid derivatives. This heterocyclic system demonstrates remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms, while maintaining the ability to form multiple weak nonbond interactions with receptors and enzymes in biological systems.

The triazole portion contributes significant pharmacological diversity, with triazole-containing compounds demonstrating anticancer, antimicrobial, anti-tubercular, antiviral, antidiabetic, antimalarial, anti-leishmanial activities across multiple therapeutic areas. Research has shown that 1,2,3-triazole-containing hybrid compounds exhibit superior biological activities compared to their individual components. For instance, studies on triazole-tethered dasatinib derivatives revealed that compound 36 showed superior inhibitory activity with an half maximal inhibitory concentration value of 0.14 micromolar in KG1a cell lines, demonstrating significantly greater potency than dasatinib alone.

The azetidine component brings complementary advantages to the hybrid architecture. The small size, polarity, high fraction of sp³ carbons character, basicity, and rigidity of azetidines can improve global molecular properties including lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles. Azetidines have found particular prominence as replacements for numerous functionalities including pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropyl, and proline. The strategic incorporation of azetidine rings has led to the development of compounds with reduced lipophilicity and improved microsomal stability.

Architectural Component Pharmacological Contribution Specific Advantages
1,2,3-Triazole Ring Bioisostere functionality Stability, multiple binding interactions
Azetidine Ring Conformational constraint Improved pharmacokinetics, reduced lipophilicity
Methyl Carboxylate Metabolic modification site Enhanced solubility, potential prodrug functionality
Hydrochloride Salt Formulation enhancement Improved stability and bioavailability

The mechanism of action for azetidine-triazole hybrid compounds involves complex interactions with biological targets, where the azetidine moiety may engage with enzymes or receptors while the triazole ring facilitates hydrogen bonding and pi-pi interactions with macromolecules such as proteins. These dual interaction modes can modulate the activity of target proteins more effectively than single-component compounds, potentially leading to enhanced therapeutic effects with improved selectivity profiles.

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXUHRFNUMHUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-73-0
Record name methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Preparation Methods

Starting Material Preparation

  • Azetidine-3-carboxylic acid is used as the primary starting material. It undergoes esterification with methanol in the presence of acid catalysts (e.g., thionyl chloride) to form methyl azetidine-3-carboxylate hydrochloride. This step is typically performed under nitrogen atmosphere at low temperatures (5-15 °C) to control reaction rates and prevent side reactions.

Protection and Functionalization of Azetidine

  • The methyl azetidine-3-carboxylate hydrochloride is reacted with protecting groups such as tert-butoxycarbonyl (Boc) anhydride in the presence of amine bases (triethylamine, diisopropylethylamine, or DBU) to yield Boc-protected azetidine derivatives. This protection facilitates selective reactions on the azetidine ring without unwanted side reactions.

  • The Boc-protected azetidine derivatives may be further transformed via hydride reduction using reagents such as Red-Al or sodium borohydride to generate hydroxymethyl or other functionalized azetidine intermediates.

Formation of Hydrochloride Salt

  • The final step involves acidification, commonly with hydrochloric acid, to convert the free base to the hydrochloride salt. This improves compound stability and crystallinity, facilitating purification and handling.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Esterification Methanol, thionyl chloride, N2 atmosphere, 5-15 °C Converts azetidine-3-carboxylic acid to methyl ester hydrochloride
Protection Boc anhydride, triethylamine/DIPEA/DBU Protects azetidine nitrogen for selective reactions
Reduction Red-Al, sodium borohydride Functionalizes azetidine ring, forms hydroxymethyl derivatives
Triazole ring formation Azide-alkyne cycloaddition (implied) Forms 1,2,3-triazole ring linked to azetidine
Salt formation HCl acidification Converts to hydrochloride salt for stability

Analytical Monitoring and Characterization

Research Findings and Optimization Notes

  • Hydride reducing agents are selected based on the desired intermediate; sodium borohydride and Red-Al are preferred for their selectivity and yield.

  • Protection and deprotection steps are critical to avoid side reactions on the azetidine nitrogen, which can otherwise lead to impurities or low yields.

  • Acidic reagents such as para-toluenesulfonic acid or trifluoroacetic acid may be used for deprotection or salt formation, depending on the synthetic route specifics.

  • Purification often involves aqueous extraction and organic solvent washes to reduce impurities, including side products like chloromethyl azetidine derivatives.

Summary Table of Key Synthetic Intermediates and Reagents

Intermediate/Compound Reagents/Conditions Purpose/Transformation
Azetidine-3-carboxylic acid Methanol, thionyl chloride Esterification to methyl azetidine-3-carboxylate hydrochloride
Methyl azetidine-3-carboxylate hydrochloride Boc anhydride, triethylamine Protection of azetidine nitrogen
Boc-protected azetidine derivative Red-Al, sodium borohydride Reduction to hydroxymethyl azetidine
Hydroxymethyl azetidine derivative Sulfonylation reagents (e.g., tosyl chloride) Activation for substitution reactions
Azetidin-3-yl-1,2,3-triazole intermediate Azide-alkyne cycloaddition (implied) Formation of triazole ring
Final product Hydrochloric acid Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) as low as 3.09 µg/mL .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. This compound has shown promising results in cytotoxicity assays against several cancer cell lines, including breast and liver cancer cells. For instance, IC50 values reported for related compounds indicate effective inhibition of cell proliferation at concentrations around 12.5 µg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Various functional groups are introduced through sulfonylation reactions.
  • Triazole Moiety Formation : Cyclization involving triazole formation under controlled conditions.

These synthetic routes are designed to optimize yield and purity while adhering to green chemistry principles .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibitory effects on bacterial growth, warranting further investigation for clinical applications .

Anti-inflammatory Activity Assessment

Another research effort focused on the anti-inflammatory properties of triazole derivatives similar to this compound. The study demonstrated notable reductions in inflammatory markers in animal models treated with these derivatives .

Cytotoxicity Testing

In vitro tests on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. This suggests potential therapeutic applications in oncology .

Summary of Applications

Application TypeDescriptionFindings
AntimicrobialInhibits growth of bacteria and fungiMIC values as low as 3.09 µg/mL against E. coli and S. aureus
AnticancerCytotoxic effects against cancer cell linesIC50 values around 12.5 µg/mL for breast and liver cancer cells
Anti-inflammatoryReduces inflammatory markers in vitroSignificant reductions observed in animal models

Mechanism of Action

The mechanism of action of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Weight (g/mol) Key Structural Notes
Target Compound: Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride Azetidin-3-yl Methyl carboxylate 227.69 (free base) + HCl Four-membered azetidine ring; hydrochloride salt enhances solubility
Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride Azetidin-3-yl Ethyl carboxylate 241.72 (free base) + HCl Ethyl ester increases lipophilicity compared to methyl
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (MM3338.02) 2,6-Difluorobenzyl Methyl carboxylate 283.23 Fluorine atoms enhance electronegativity and potential bioactivity
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride Azetidin-3-yl Phenyl 248.71 (C${11}$H${13}$ClN$_4$) Phenyl group introduces aromatic interactions; lacks carboxylate
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylate methyl hydrochloride 2-Chloroethyl Methyl carboxylate 247.30 + HCl Chloroethyl group may confer higher reactivity
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride Piperidin-3-ylmethyl Methanol 244.72 (C${10}$H${17}$ClN$_4$O) Six-membered piperidine ring alters steric and conformational properties

Key Observations :

  • Azetidine vs.
  • Carboxylate Variations : Methyl and ethyl esters balance solubility and metabolic stability. Ethyl esters (e.g., ) are more lipophilic, which may improve membrane permeability but reduce aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : Fluorinated benzyl () or phenyl groups () introduce π-π stacking capabilities, whereas azetidine or chloroethyl groups prioritize hydrogen bonding or polar interactions .

Key Observations :

  • Synthesis : All compounds utilize CuAAC, ensuring regioselective 1,4-disubstitution . Differences arise in azide/alkyne precursors (e.g., azetidine-containing azides for the target compound vs. benzyl azides for MM3338.02 ).
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .
  • Stability : Chloroethyl derivatives () may decompose under acidic conditions, whereas azetidine and piperidine analogs exhibit better stability .

Biological Activity

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, a compound characterized by its unique triazole and azetidine moieties, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of 196.21 g/mol. The compound features a triazole ring linked to an azetidine structure, which enhances its biological activity by potentially increasing binding affinity to various biological targets.

PropertyValue
Molecular FormulaC8H12N4O2C_8H_{12}N_4O_2
Molecular Weight196.21 g/mol
CAS Number2287310-03-4

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial activity. In particular, this compound has shown potential against various bacterial strains. A study evaluated the antibacterial activity of similar triazole derivatives using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. Some studies have indicated that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells . While direct evidence for this compound is still needed, its structural similarities to known neuroprotective agents warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of triazole-containing compounds:

  • Synthesis Methods : Various synthetic routes have been developed for producing triazole hybrids. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method has been widely employed to create diverse triazole derivatives .
  • Biological Evaluation : In one study assessing a library of triazole derivatives for their inhibitory effects on carbonic anhydrases (CAs), several compounds exhibited promising inhibition profiles comparable to standard drugs . This suggests potential applications in treating conditions like glaucoma and epilepsy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via [3+2] cycloaddition, leveraging ruthenium-catalyzed azide-alkyne reactions. Key steps include refluxing azide and alkyne precursors in toluene with a catalyst (e.g., {(Tp)(PPh3)2Ru(N3)}) for 24 hours, followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry (1:1.5 equivalents of azide to alkyne), solvent selection, and catalyst loading (5% mol). Reaction monitoring via TLC or HPLC ensures yield maximization .

Q. What safety protocols are critical during the handling and storage of this compound?

  • Methodological Answer : Store in sealed glass containers under dry, cool conditions away from heat/ignition sources. Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of spills, collect residues using inert absorbents under ventilated conditions. Avoid exposure to strong oxidizers due to potential decomposition hazards .

Q. Which spectroscopic techniques are essential for preliminary structural characterization?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm proton/carbon environments (e.g., triazole ring signals at δ 7.5–8.5 ppm). FT-IR identifies functional groups (C=O stretch ~1700 cm1^{-1}). LC-MS validates molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How can computational modeling enhance the design of novel derivatives or predict reactivity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to simulate transition states and energy barriers. Tools like ICReDD’s computational-experimental feedback loop enable rapid screening of reaction conditions (e.g., solvent effects, catalyst performance) . Machine learning models trained on existing triazole datasets can predict regioselectivity in cycloadditions .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Conduct conformational analysis via molecular dynamics (MD) simulations to account for dynamic effects in solution-phase NMR. Cross-validate crystallographic data (e.g., X-ray diffraction bond lengths/angles) with DFT-optimized geometries. Adjust computational parameters (solvent models, basis sets) to align with experimental conditions .

Q. What statistical methods optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and purity. ANOVA validates significance of factors, reducing trial-and-error experimentation .

Q. What advanced techniques confirm crystallographic and electronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction resolves 3D molecular geometry, highlighting deviations from ideal tetrahedral angles (e.g., C–CH2_2–N angles >109.5°). Electron density maps (Hirshfeld surface analysis) quantify intermolecular interactions. Spectroelectrochemical methods (UV-vis-NIR) probe electronic transitions in redox-active derivatives .

Data Contradiction and Stability Analysis

Q. How to resolve conflicting reports on the compound’s stability under varying pH or temperature?

  • Methodological Answer : Perform accelerated stability studies using HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks). Pair with Arrhenius modeling to extrapolate shelf life. Compare with DFT-predicted hydrolysis pathways (e.g., ester cleavage in acidic/basic media) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for reaction progress). Use design of experiments (DoE) to isolate critical process parameters (CPPs) affecting purity. Statistical process control (SPC) charts track variability and ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

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